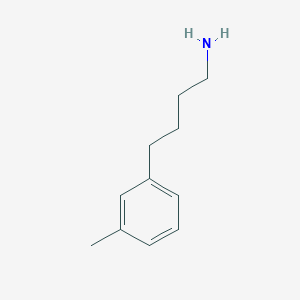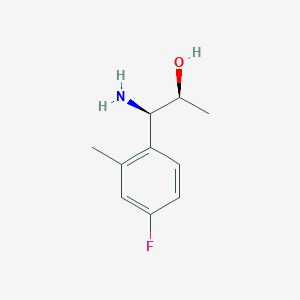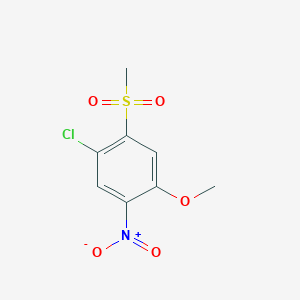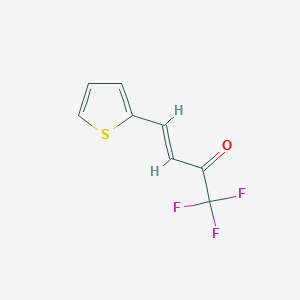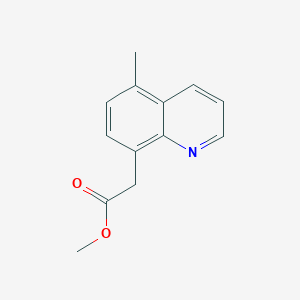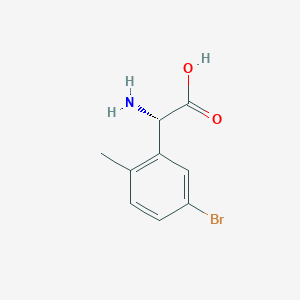
(S)-2-Amino-2-(5-bromo-2-methylphenyl)aceticacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include oxo derivatives, de-brominated compounds, and various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(5-chloro-2-methylphenyl)acetic acid hydrochloride: A similar compound with a chlorine atom instead of bromine.
2-Amino-2-(5-bromo-2-ethylphenyl)acetic acid hydrochloride: A compound with an ethyl group instead of a methyl group.
Uniqueness
(S)-2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-bromo-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
WNVIKLKMFHCDRK-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Br)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



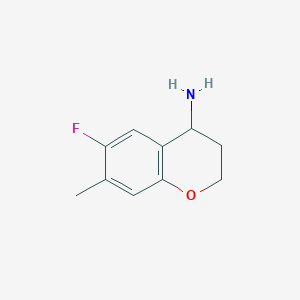
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)

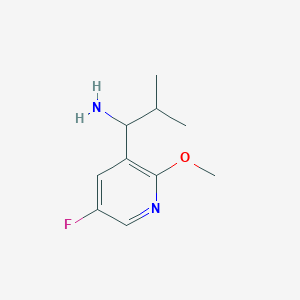
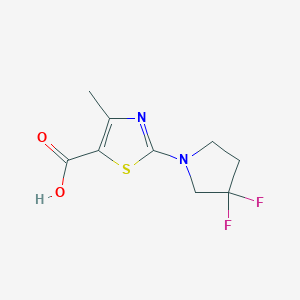


![(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13042225.png)
